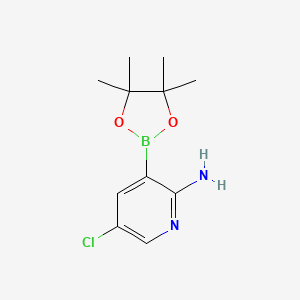![molecular formula C13H15BClF3O2 B6148589 2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2121512-57-8](/img/no-structure.png)
2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely a boronic ester, given the presence of the 1,3,2-dioxaborolane group. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with a chloro and a trifluoromethyl group, and a 1,3,2-dioxaborolane ring substituted with four methyl groups .Chemical Reactions Analysis
Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the coupling of a boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Ortho-modified Derivatives Synthesis : The compound has been utilized in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, showing inhibitory activity against serine proteases, including thrombin. These derivatives displayed no S–B coordination and only weak N–B coordination in both solid state and solution (Spencer et al., 2002).
Polymerization Catalyst : It has been used as a monomer in catalyst-transfer Suzuki-Miyaura coupling polymerization, resulting in polymers with a narrow molecular weight distribution and almost perfect head-to-tail regioregularity, demonstrating its potential in precision polymer synthesis (Yokozawa et al., 2011).
Molecular Structure Analysis
- A study on its structure through the rhodium-catalyzed hydroboration of allyl phenyl sulfone provided insights into its molecular structure, characterized by X-ray diffraction, highlighting no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom (Coombs et al., 2006).
Reaction Mechanisms
- Density Functional Theory (DFT) calculations have been employed to study its role in the Suzuki–Miyaura rhodium-catalyzed hydroarylation of fullerene (C60) by phenylboronic acid in the presence of water. This highlights its effectiveness in facilitating the addition of phenyl groups to C60, even considering its potential steric hindrance (Martínez et al., 2015).
Novel Materials Development
- Research into its use in the synthesis of heterodifunctional polyfluorene building blocks has led to the creation of enhanced brightness, emission-tuned nanoparticles, showcasing its utility in developing new materials for applications such as fluorescent probes and optoelectronic devices (Fischer et al., 2013).
Biochemical Applications
- It serves as a key intermediate in the synthesis of novel boron-containing stilbenes and their applications in creating boron-capped polyenes, indicating its potential in the development of new materials for LCD technology and therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 2,4,5-trimethylphenol with boron tribromide to form 2,4,5-tribromomethylphenol. This intermediate is then reacted with 5-chloro-2-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst to form the desired product.", "Starting Materials": [ "2,4,5-trimethylphenol", "boron tribromide", "5-chloro-2-(trifluoromethyl)phenylboronic acid", "palladium catalyst" ], "Reaction": [ "Step 1: 2,4,5-trimethylphenol is reacted with boron tribromide to form 2,4,5-tribromomethylphenol.", "Step 2: 2,4,5-tribromomethylphenol is reacted with 5-chloro-2-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst to form the desired product, 2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] } | |
CAS-Nummer |
2121512-57-8 |
Molekularformel |
C13H15BClF3O2 |
Molekulargewicht |
306.5 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6148576.png)
